molecular formula C12H15NO B12845376 8,8-Dimethyl-5,6,7,8-tetrahydroquinoline-2-carbaldehyde

8,8-Dimethyl-5,6,7,8-tetrahydroquinoline-2-carbaldehyde

Cat. No.: B12845376
M. Wt: 189.25 g/mol
InChI Key: XXDSKFKQQCVXSX-UHFFFAOYSA-N
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Description

8,8-Dimethyl-5,6,7,8-tetrahydroquinoline-2-carbaldehyde is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of the quinoline ring system, along with the aldehyde functional group, makes this compound a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-5,6,7,8-tetrahydroquinoline-2-carbaldehyde typically involves the reaction of α,β-unsaturated aldehydes with substituted anilines. One common method is the Skraup synthesis, which utilizes a catalytic amount of phosphotungstic acid as a Brønsted acid catalyst . The reaction conditions often include heating the reactants in the presence of a solvent such as acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-5,6,7,8-tetrahydroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents.

Major Products Formed

    Oxidation: 8,8-Dimethyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid.

    Reduction: 8,8-Dimethyl-5,6,7,8-tetrahydroquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

8,8-Dimethyl-5,6,7,8-tetrahydroquinoline-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-5,6,7,8-tetrahydroquinoline-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The quinoline ring system can intercalate with DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8-Dimethyl-5,6,7,8-tetrahydroquinoline-2-carbaldehyde is unique due to the presence of both the dimethyl groups and the aldehyde functional group. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

8,8-dimethyl-6,7-dihydro-5H-quinoline-2-carbaldehyde

InChI

InChI=1S/C12H15NO/c1-12(2)7-3-4-9-5-6-10(8-14)13-11(9)12/h5-6,8H,3-4,7H2,1-2H3

InChI Key

XXDSKFKQQCVXSX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1N=C(C=C2)C=O)C

Origin of Product

United States

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